molecular formula C9H12BrNO B1528692 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol CAS No. 1498728-16-7

1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B1528692
CAS No.: 1498728-16-7
M. Wt: 230.1 g/mol
InChI Key: DBBJLKHXJXCZPP-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by a bromophenyl group attached to an aminoethyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol can be synthesized through several methods, including:

  • Nucleophilic Substitution: Reacting 2-bromophenol with ethylene oxide followed by amination with methylamine.

  • Reductive Amination: Starting with 2-bromobenzaldehyde and reacting it with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced via large-scale chemical synthesis involving continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

  • Oxidation: Converting the alcohol group to a ketone or aldehyde.

  • Reduction: Reducing the bromine atom to hydrogen.

  • Substitution: Replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Utilizing nucleophiles like sodium iodide or potassium fluoride.

Major Products Formed:

  • Oxidation: Formation of 1-(2-bromophenyl)-2-(methylamino)ethanone.

  • Reduction: Production of 1-(2-phenylethyl)methylamine.

  • Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Employed in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: Binding to enzymes or receptors involved in biological processes.

  • Pathways: Modulating signaling pathways related to inflammation, pain, or other physiological responses.

Comparison with Similar Compounds

1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol is compared to similar compounds such as:

  • 2-Bromophenol: Lacks the aminoethyl group.

  • 1-(2-Bromophenyl)ethanol: Does not have the methylamino group.

  • 2-(Methylamino)ethanol: Does not contain the bromophenyl group.

Uniqueness: The presence of both bromophenyl and methylamino groups in the same molecule gives it unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(2-bromophenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-9(12)7-4-2-3-5-8(7)10/h2-5,9,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBJLKHXJXCZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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